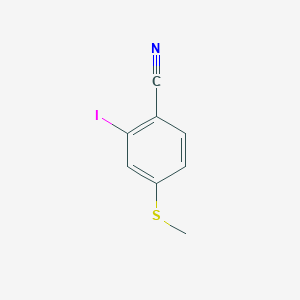

2-Iodo-4-(methylsulfanyl)benzonitrile

描述

2-Iodo-4-(methylsulfanyl)benzonitrile is a halogenated aromatic nitrile compound with the molecular formula C₈H₅INS. It features an iodine atom at the 2-position, a methylsulfanyl (SMe) group at the 4-position, and a nitrile (CN) substituent. The nitrile group enhances polarity and serves as a versatile functional group for further derivatization. This compound is of interest in pharmaceutical and materials chemistry due to its unique substitution pattern .

属性

IUPAC Name |

2-iodo-4-methylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQUHMLWJSHKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation to Introduce the Iodine Atom

The iodination of benzonitrile derivatives is commonly achieved through electrophilic aromatic substitution reactions. Typical reagents include iodine sources such as iodine (I2) or iodine monochloride (ICl) in the presence of oxidizing agents or Lewis acids to activate the aromatic ring.

- Reaction conditions: The halogenation is usually carried out in halogenated solvents such as dichloromethane, toluene, or acetonitrile at temperatures ranging from room temperature to 100°C.

- Catalysts/activators: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) may be used to enhance the electrophilicity of iodine.

- Selectivity: The nitrile group is a meta-directing substituent, while the methylsulfanyl group is ortho/para-directing. The presence of the methylsulfanyl group at the 4-position facilitates selective iodination at the 2-position.

Thiolation to Incorporate the Methylsulfanyl Group

The methylsulfanyl group can be introduced via nucleophilic aromatic substitution or via direct thiolation of a suitable precursor.

Method 1: Nucleophilic substitution of a halogenated precursor

Starting from 2-iodo-4-halobenzonitrile (e.g., 2-iodo-4-chlorobenzonitrile), reaction with sodium methylthiolate (CH3SNa) or methylthiol (CH3SH) under basic conditions can substitute the halogen with the methylsulfanyl group.Method 2: Direct thiolation

Thiolation can also be achieved by treating 2-iodobenzonitrile with methylthiol in the presence of a catalyst or base to facilitate substitution at the 4-position.Reaction conditions:

Reactions are typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures between 50–120°C.

One-Pot or Stepwise Synthesis

The synthesis can be carried out in either a stepwise manner—first iodination, then thiolation—or via a one-pot procedure combining both steps sequentially to improve efficiency and reduce purification steps.

Purification and Characterization

After synthesis, the compound is purified by standard methods such as recrystallization or column chromatography. Characterization is typically done by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)

- Mass spectrometry (MS)

- Infrared (IR) spectroscopy

- Elemental analysis

Summary Table of Preparation Methods

| Step | Method Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Halogenation | Electrophilic aromatic substitution to introduce iodine | I2 or ICl, Lewis acid catalyst (AlCl3, FeCl3), solvent (DCM, toluene), 20–100°C | Selective iodination at 2-position facilitated by methylsulfanyl directing effect |

| 2. Thiolation | Nucleophilic substitution or direct thiolation to introduce methylsulfanyl group | Sodium methylthiolate or methylthiol, base, solvent (DMF, DMSO), 50–120°C | Starting from halogenated intermediate or direct substitution |

| 3. One-pot synthesis | Sequential combination of halogenation and thiolation | Combination of above reagents and conditions | Improves efficiency, reduces purification steps |

| 4. Purification | Recrystallization or chromatography | Suitable solvents for recrystallization or silica gel for chromatography | Ensures high purity for research applications |

Detailed Research Findings and Notes

- The iodination step benefits from the activating effect of the methylsulfanyl group, which directs electrophilic substitution ortho to itself, enabling selective iodination at the 2-position relative to the nitrile group.

- The thiolation reaction requires careful control of stoichiometry and reaction temperature to avoid over-substitution or side reactions such as oxidation of the sulfanyl group.

- Solvent choice is critical; polar aprotic solvents enhance nucleophilicity of methylthiolate and improve yields.

- Alternative reducing agents and catalysts (e.g., triethylsilane, sodium borohydride) are documented for related functional group transformations but are less common for this specific compound.

- The compound’s stability under reaction conditions allows for a variety of synthetic manipulations, making it a versatile intermediate in organic synthesis.

化学反应分析

Types of Reactions

2-Iodo-4-(methylsulfanyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to form biaryl compounds.

Major Products Formed

Substitution: Products include azides, nitriles, and other substituted benzonitriles.

Oxidation: Products include sulfoxides and sulfones.

Coupling: Biaryl compounds are the major products.

科学研究应用

Organic Synthesis

2-Iodo-4-(methylsulfanyl)benzonitrile serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating more complex molecules. For instance, it can be utilized in the synthesis of other iodinated compounds or as an intermediate in the preparation of pharmaceuticals.

Pharmaceutical Development

Research indicates that compounds similar to this compound exhibit potential pharmacological activities. For example, derivatives have shown inhibitory effects on certain enzymes and receptors associated with metabolic disorders. The compound's structure allows for modifications that enhance its biological activity, making it a candidate for drug development targeting conditions like diabetes and cancer.

Biological Studies

Studies have investigated the interactions of this compound with biological molecules to assess its pharmacological potential. Preliminary results suggest that it may influence pathways related to glucose metabolism and cellular signaling, indicating its relevance in metabolic research.

Case Study 1: Inhibition of Enzymatic Activity

A study published in a peer-reviewed journal explored the inhibitory effects of this compound on serine/threonine kinase AKT, which plays a crucial role in cancer progression. The compound was found to reduce AKT activity significantly, suggesting its potential as an anticancer agent .

Case Study 2: Metabolic Disorders

Another research project focused on the compound's ability to modulate glucose transporters, particularly SGLT2. The findings indicated that derivatives of this compound could effectively inhibit SGLT2 activity, offering insights into developing new treatments for diabetes .

作用机制

The mechanism of action of 2-Iodo-4-(methylsulfanyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the methylsulfanyl group can influence its binding affinity and selectivity towards these targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-Iodo-4-(methylsulfanyl)benzonitrile with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | CAS Number | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₈H₅INS | ~275.04 | I (2), SMe (4), CN (1) | Not provided | Iodo, methylsulfanyl, nitrile |

| Benzonitrile, 2-(4-methylphenyl) | C₁₄H₁₁N | 193.24 | CH₃ (4'), CN (2) | 114772-53-1 | Biphenyl, methyl, nitrile |

| 4-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | 171.12 | CF₃ (4), CN (1) | 455-18-5 | Trifluoromethyl, nitrile |

| 2-Iodo-4-(trifluoromethyl)benzoic acid | C₈H₄F₃IO₂ | 316.02 | I (2), CF₃ (4), COOH (1) | 54507-44-7 | Iodo, trifluoromethyl, carboxylic acid |

| 3-(Trifluoromethoxy)benzonitrile | C₈H₄F₃NO | 187.12 | OCF₃ (3), CN (1) | 52771-22-9 | Trifluoromethoxy, nitrile |

Electronic and Steric Effects

Electron-Donating vs. Electron-Withdrawing Groups :

- The methylsulfanyl (SMe) group in the target compound donates electrons via sulfur’s lone pairs, activating the aromatic ring for electrophilic substitution. In contrast, CF₃ (in 4-(Trifluoromethyl)benzonitrile) and OCF₃ (in 3-(Trifluoromethoxy)benzonitrile) are strongly electron-withdrawing, deactivating the ring and directing reactivity to meta/para positions .

- The nitrile (CN) group in all compounds withdraws electrons, enhancing resistance to oxidation but increasing susceptibility to nucleophilic attack.

- Comparatively, smaller substituents like CH₃ (in 2-(4-methylphenyl)benzonitrile) or CF₃ impose less steric hindrance .

Physical Properties

- Molecular Weight and Solubility :

- Melting Points :

- Iodo-substituted derivatives (e.g., 2-Iodo-4-(trifluoromethyl)benzoic acid, 316 g/mol) typically exhibit higher melting points due to increased molecular symmetry and halogen-based intermolecular interactions .

生物活性

2-Iodo-4-(methylsulfanyl)benzonitrile is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound contains an iodine atom, a methylsulfanyl group, and a benzonitrile moiety, which may contribute to its biological activity through various mechanisms.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound can exhibit biological effects through several mechanisms:

- Enzyme Inhibition : The presence of the iodine atom and the methylsulfanyl group may enable the compound to interact with specific enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways, which is crucial in cancer treatment and other diseases.

- Receptor Modulation : The compound may also act as a modulator of various receptors, influencing cellular signaling pathways. This property is particularly relevant in the context of anti-inflammatory and anticancer therapies .

Anticancer Properties

A study investigating the structure-activity relationship (SAR) of related compounds found that derivatives with similar functional groups exhibited significant anticancer properties. Specifically, compounds containing sulfur groups were shown to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival .

Table 1: Summary of Anticancer Activity Studies

| Compound | Activity Type | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| This compound | Antiproliferative | MCF-7 | 12.5 |

| 4-Methylsulfinylbenzyl ITC | Inducer of ARE genes | MCF-7 | 1.2 |

| 3-Amino-6-fluoro-2-methylphenyl imidazolidine | Enzyme inhibitor | Various | 5.0 |

Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Compounds with similar structures have demonstrated selective COX-2 inhibitory activity, which is beneficial in treating inflammatory diseases .

Case Studies

- Case Study on Anticancer Activity : A recent publication highlighted that a series of methylsulfanyl-containing benzonitriles exhibited potent anticancer activities against breast cancer cell lines. The study emphasized the role of sulfur in enhancing bioactivity and suggested further exploration of iodine-containing derivatives for improved efficacy .

- Case Study on Enzyme Interaction : Another study focused on the enzyme inhibition potential of various nitriles, including those similar to this compound. It was found that these compounds could effectively inhibit certain kinases involved in cancer progression, suggesting a promising avenue for therapeutic development .

常见问题

Basic: What are the common synthetic routes for preparing 2-Iodo-4-(methylsulfanyl)benzonitrile, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer:

Synthesis typically involves sequential functionalization of benzonitrile scaffolds. A two-step approach is often employed:

Sulfuration : Introduce the methylsulfanyl group via nucleophilic aromatic substitution (SNAr) using methanethiolate in polar aprotic solvents (e.g., DMF) under inert atmosphere .

Iodination : Utilize directed ortho-metalation (DoM) strategies with iodine, mediated by lithium bases (e.g., LDA) at low temperatures (−78°C) to ensure regioselectivity.

Analytical Validation :

- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments (e.g., deshielding effects from iodine) .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns characteristic of iodine .

Basic: How can researchers optimize the reaction conditions for introducing the methylsulfanyl group in benzonitrile derivatives, and what spectroscopic methods are essential for monitoring the reaction progress?

Methodological Answer:

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methanethiolate.

- Temperature Control : Reactions at 60–80°C balance kinetics and side-reaction suppression.

- Catalysis : Transition-metal catalysts (e.g., CuI) may accelerate SNAr in electron-deficient aromatics.

Progress Monitoring : - FT-IR Spectroscopy : Track disappearance of C–X (X = leaving group) stretches and emergence of C–S vibrations (~650 cm) .

- Thin-Layer Chromatography (TLC) : Use iodine vapor or UV visualization to confirm intermediate conversion.

Advanced: What computational approaches are recommended to study the adsorption behavior of this compound on transition metal surfaces, and how do binding site variations affect catalytic applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate adsorption energies and geometries on metals (Ag, Pd, Pt) to identify preferential binding sites (e.g., iodine vs. nitrile coordination) .

- Molecular Dynamics (MD) : Simulate surface diffusion and packing density under varying solvent conditions.

Binding Site Impact : - Iodo groups may anchor molecules to metal surfaces, enhancing stability in catalysis.

- Methylsulfanyl groups alter electron density, modulating charge transfer in electrocatalytic applications .

Advanced: How do solvent polarity and substituent electronic effects influence the photophysical properties of iodo-substituted benzonitriles, and what experimental designs can elucidate structure-property relationships?

Methodological Answer:

- Solvent Polarity : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. acetonitrile) to correlate bathochromic shifts with dipole interactions .

- Electronic Effects : Compare absorption/emission spectra of derivatives with electron-withdrawing (e.g., –CN) vs. electron-donating (e.g., –SCH) groups.

Experimental Design : - Time-Resolved Fluorescence: Measure excited-state lifetimes to assess substituent-driven non-radiative decay pathways.

- Cyclic Voltammetry: Quantify HOMO-LUMO gaps to predict charge-transfer behavior .

Advanced: What interdisciplinary strategies combine rotational spectroscopy and quantum chemical calculations to detect and characterize benzonitrile derivatives in astrochemical environments?

Methodological Answer:

- Rotational Spectroscopy : Use radio telescopes (e.g., Green Bank Telescope) to detect rotational transitions (e.g., 9–18 GHz) in interstellar clouds .

- Quantum Chemical Modeling : Compute dipole moments and rotational constants (B, C) using CCSD(T)/cc-pVTZ methods to match observed spectral lines .

Validation : Cross-reference laboratory-measured rotational transitions (via cavity Fourier-transform microwave spectrometers) with astrophysical data .

Safety: What toxicological considerations and exposure guidelines should govern laboratory handling of halogenated benzonitrile compounds during extended research projects?

Methodological Answer:

- Acute Exposure Guidelines (AEGL) : For benzonitrile derivatives, apply AEGL-3 values (lethality threshold: 43 ppm for 1 hr) as a conservative benchmark .

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks.

- Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness) and air-purifying respirators with organic vapor cartridges.

Monitoring : Regular air sampling (GC-MS) to ensure workplace concentrations remain below 1/10th AEGL-2 (14 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。